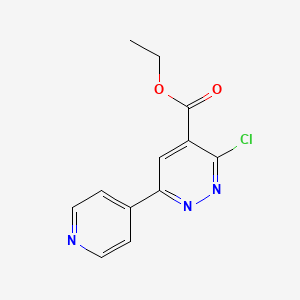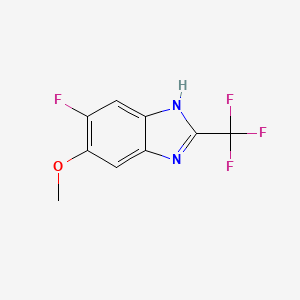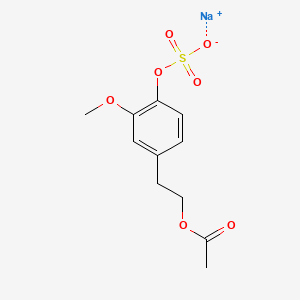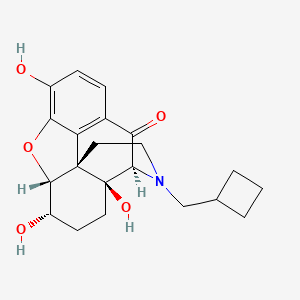
10-Oxo-nalbuphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Oxo-nalbuphine is a derivative of nalbuphine, a synthetic opioid analgesic. Nalbuphine itself is a mixed agonist-antagonist opioid modulator, which means it can activate certain opioid receptors while blocking others. This unique property makes nalbuphine and its derivatives, including this compound, valuable in pain management with a reduced risk of addiction and respiratory depression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Oxo-nalbuphine typically involves the oxidation of nalbuphine. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the oxo group at the 10th position of the nalbuphine molecule .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the oxidation process .
化学反应分析
Types of Reactions: 10-Oxo-nalbuphine can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur, potentially leading to the formation of more complex oxo derivatives.
Reduction: The oxo group can be reduced back to a hydroxyl group under specific conditions.
Substitution: The oxo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound with sodium borohydride would yield 10-hydroxy-nalbuphine .
科学研究应用
10-Oxo-nalbuphine has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its interactions with opioid receptors and potential effects on cellular signaling pathways.
Medicine: Explored for its analgesic properties with a focus on reducing side effects associated with traditional opioids.
作用机制
The mechanism of action of 10-Oxo-nalbuphine involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at kappa opioid receptors and as an antagonist or partial agonist at mu opioid receptors. This dual action helps in modulating pain perception while minimizing the risk of respiratory depression and addiction .
相似化合物的比较
Nalbuphine: The parent compound, with similar analgesic properties but without the oxo group.
Naltrexone: Another opioid antagonist with a different receptor binding profile.
Naloxone: Used primarily to reverse opioid overdoses, with a higher affinity for mu opioid receptors.
Uniqueness of 10-Oxo-nalbuphine: this compound is unique due to its specific structural modification, which may confer distinct pharmacological properties compared to its parent compound and other similar opioids. Its ability to act on multiple opioid receptors with varying degrees of agonism and antagonism makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C21H25NO5 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC 名称 |
(4S,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7,9-trihydroxy-2,4,5,6,7,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one |
InChI |
InChI=1S/C21H25NO5/c23-13-5-4-12-15-17(13)27-19-14(24)6-7-21(26)18(16(12)25)22(9-8-20(15,19)21)10-11-2-1-3-11/h4-5,11,14,18-19,23-24,26H,1-3,6-10H2/t14-,18+,19-,20-,21+/m0/s1 |
InChI 键 |
BJGOBWBVZLDMIK-MPHJBUKRSA-N |
手性 SMILES |
C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2C(=O)C6=C4C(=C(C=C6)O)O5)O)O |
规范 SMILES |
C1CC(C1)CN2CCC34C5C(CCC3(C2C(=O)C6=C4C(=C(C=C6)O)O5)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


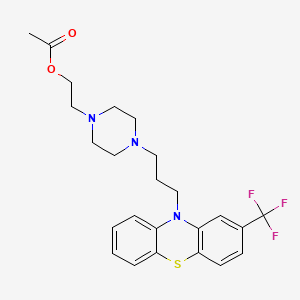
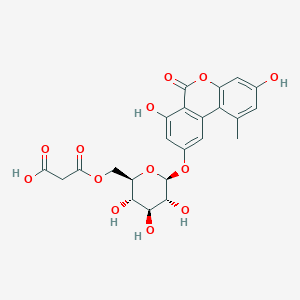
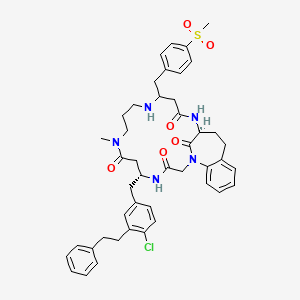
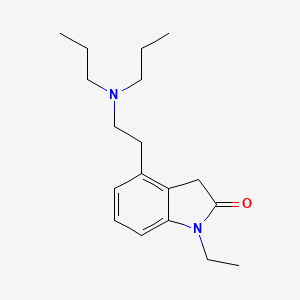
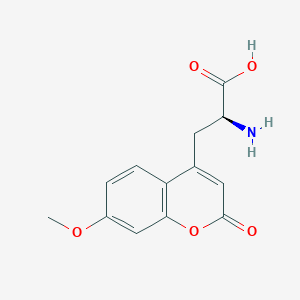
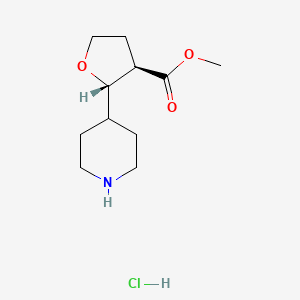
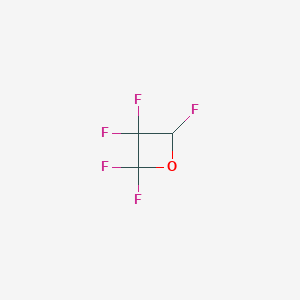
![3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13433530.png)
![(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13433539.png)
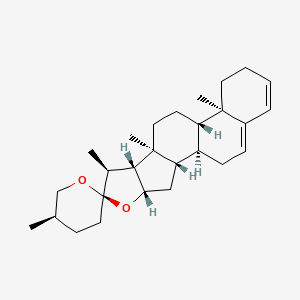
![Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate](/img/structure/B13433548.png)
